N(5)-Acetyl-L-ornithine

Description

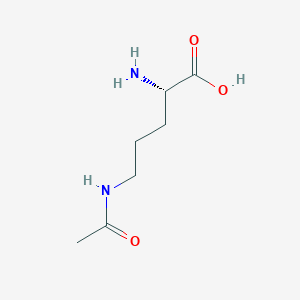

Structure

3D Structure

Properties

IUPAC Name |

(2S)-5-acetamido-2-aminopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c1-5(10)9-4-2-3-6(8)7(11)12/h6H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRXKAYJJGAAOBP-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701314796 | |

| Record name | N5-Acetyl-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2185-16-2 | |

| Record name | N5-Acetyl-L-ornithine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2185-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N(delta)-Acetylornithine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002185162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N5-Acetyl-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N(5)-ACETYL-L-ORNITHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/516JQZ64WQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N5-Acetylornithine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240589 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Discovery and function of N(5)-Acetyl-L-ornithine in plants.

Biosynthesis, Physiological Function, and Analytical Profiling

Executive Summary

N(5)-Acetyl-L-ornithine (also known as

Discovered in Corydalis and later identified as a methyl jasmonate (MeJA)-inducible metabolite in Arabidopsis thaliana, this compound reveals a complex evolutionary strategy: plants use it to sequester nitrogen in a form indigestible to herbivores, while certain pathogens (e.g., Pseudomonas syringae) hijack its biosynthetic pathway to suppress host immunity. This guide details the molecular mechanisms of its biosynthesis, its dual role in defense and susceptibility, and validated protocols for its isolation and quantification.

Chemical Identity and Historical Discovery

To ensure experimental precision, researchers must distinguish between the two acetylated ornithine isomers found in biological systems.

-

-Acetyl-L-ornithine (NAO): Acetylation occurs at the

-

-Acetyl-L-ornithine (N(5)-AO): Acetylation occurs at the

Discovery Timeline:

-

1937: First isolated from Corydalis ochotensis (Papaveraceae), establishing its presence in medicinal plants.

-

1960s: Identified in legume seeds and fern species (Asplenium), proposed as a nitrogen storage molecule.[1]

-

2011: Adio et al. identified it in Arabidopsis thaliana as a major metabolite induced by MeJA, linking it directly to the plant immune system and the NATA1 gene.

Biosynthesis and Metabolic Regulation

The production of

2.1 The NATA1 Pathway

The key enzyme responsible for biosynthesis is N-acetyltransferase activity 1 (NATA1) (At2g39030 in Arabidopsis).

-

Substrate Competition: NATA1 utilizes Ornithine (Orn) and Acetyl-CoA. Crucially, Orn is also the substrate for Spermidine Synthase (SPDS) and Ornithine Decarboxylase (ODC) , which produce polyamines (Putrescine, Spermidine, Spermine).

-

The Metabolic Shift: Upon induction by MeJA or coronatine (a bacterial mimic of JA-Ile), NATA1 expression spikes. This diverts the Ornithine pool away from polyamine synthesis and toward

-acetylornithine accumulation.

2.2 Pathogen Manipulation (The "Trojan Horse" Mechanism)

While

-

The Mechanism: The bacterial pathogen Pseudomonas syringae secretes coronatine.[2] Coronatine mimics the plant hormone JA-Ile, hyper-inducing NATA1.

-

The Consequence: NATA1 acetylates polyamines (like putrescine) or diverts Ornithine. This depletion of free polyamines reduces the substrate available for Polyamine Oxidases (PAO), which normally generate Hydrogen Peroxide (

) as a defense signal. -

Result: The plant's oxidative burst is suppressed, allowing bacterial colonization.

2.3 Pathway Visualization

The following diagram illustrates the competitive branching of Ornithine metabolism and its regulation.

Figure 1: The NATA1 metabolic branch point. Note how pathogen-derived Coronatine hijacks the pathway to suppress H2O2-mediated defense.

Physiological Functions

3.1 Anti-Herbivore Defense (Phloem Engineering)

-acetylornithine accumulates significantly in the phloem sap of induced plants.-

Nutritional Denial: Aphids (e.g., Myzus persicae) feed exclusively on phloem. They lack the deacetylase enzymes required to metabolize

-acetylornithine back into useful Ornithine or Arginine. -

Effect: By converting essential amino acids into this acetylated form, the plant effectively "starves" the insect, reducing aphid reproduction rates.

3.2 Nitrogen Storage

In legumes and rhizomes (e.g., Bistorta),

Analytical Methodology: Isolation and Quantification

Standard amino acid analysis often fails to resolve

4.1 Extraction Protocol

Objective: Isolate polar metabolites while precipitating proteins.

-

Harvest: Flash-freeze plant tissue (leaf/root) in liquid nitrogen immediately to stop enzymatic activity.

-

Homogenization: Grind 100 mg tissue to a fine powder.

-

Solvent Addition: Add 400 µL of extraction buffer (MeOH:Water, 80:20 v/v ). Note: Acidic extraction (0.1% Formic Acid) can improve stability.

-

Internal Standard: Spike with 10 µL of

-

Agitation: Vortex for 30s, sonicate for 10 min at 4°C.

-

Clarification: Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.

4.2 LC-MS/MS Quantification

Instrument: Triple Quadrupole MS coupled to UHPLC. Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is superior to C18 for retaining this polar zwitterion.

-

Recommended: Waters BEH Amide or phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).

Mobile Phase:

-

A: 10 mM Ammonium Formate in Water (pH 3.0).

-

B: Acetonitrile with 0.1% Formic Acid.[3]

-

Gradient: 90% B to 50% B over 8 minutes.

MS Transitions (MRM Mode):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

|---|

|

Critical QC Step: You must run standards of both

4.3 Analytical Workflow Diagram

Figure 2: Step-by-step workflow for the specific isolation and quantification of N(5)-Acetyl-L-ornithine.

Pharmacological & Biotechnological Relevance

While primarily a plant defense metabolite,

-

Human Biomarker Utility:

-

Recent metabolomic studies identify

-acetylornithine in human urine and plasma. Elevated levels are statistically associated with Chronic Kidney Disease (CKD) progression. -

It serves as a biomarker for the consumption of specific functional foods (e.g., navy beans, Phaseolus vulgaris) which are rich in this amino acid.

-

-

Medicinal Plant Activity:

-

It is a constituent of Yanhuanglian (Corydalis saxicola), a Traditional Chinese Medicine used for hepatitis.[4] While the alkaloids (e.g., berberine) are the primary drivers of bioactivity, the high concentration of acetylated amino acids in these extracts suggests a role in nitrogen buffering or synergistic bioactivity that remains under-investigated.

-

-

Agrochemical Development:

-

Target: The NATA1 enzyme is a potential target for "phloem engineering." Overexpressing NATA1 in crops could create "aphid-proof" plants by sequestering nitrogen in a form insects cannot digest.

-

Caution: As noted in Section 2.2, this could inadvertently increase susceptibility to bacterial pathogens like P. syringae. Any biotechnological application must balance these trade-offs.

-

References

-

Adio, A. M., et al. (2011). "Biosynthesis and Defensive Function of Nδ-Acetylornithine, a Jasmonate-Induced Arabidopsis Metabolite." The Plant Cell.

-

Molesini, B., et al. (2017). "The Arabidopsis N-Acetylornithine Deacetylase Controls Ornithine Biosynthesis via a Linear Pathway." Plant and Cell Physiology.

-

Lou, W., et al. (2024). "Arabidopsis NATA1 Acetylates Putrescine and Decreases Defense-Related Hydrogen Peroxide Accumulation." Plant Physiology.

-

Manske, R. H. F. (1937). "The Alkaloids of Fumariaceous Plants: Corydalis ochotensis."[1] Canadian Journal of Research. (Foundational discovery paper).

-

Wang, X., et al. (2024). "Causal effects of human serum metabolites on occurrence and progress indicators of chronic kidney disease." Frontiers in Nutrition.

Sources

- 1. Biosynthesis and Defensive Function of Nδ-Acetylornithine, a Jasmonate-Induced Arabidopsis Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arabidopsis NATA1 Acetylates Putrescine and Decreases Defense-Related Hydrogen Peroxide Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tmiclinode.com [tmiclinode.com]

- 4. mdpi.com [mdpi.com]

N(5)-Acetyl-L-Ornithine: Metabolic Nexus in Stress Response and Clinical Diagnostics

Executive Summary

N(5)-Acetyl-L-ornithine (also known as

In plant systems, it is synthesized by the enzyme NATA1 in response to jasmonate signaling, acting as a metabolic diversion from polyamine synthesis to bolster defense against herbivores.[1][2] In clinical biochemistry, it has emerged as a robust serum biomarker for Chronic Kidney Disease (CKD), exhibiting a strong causal correlation with estimated Glomerular Filtration Rate (eGFR).

This guide delineates the biochemical pathways, enzymatic mechanisms, and experimental protocols for the study of N(5)-acetylornithine, providing researchers with the technical depth required for metabolomic profiling and therapeutic target validation.

Biochemical Context & Nomenclature

To ensure experimental accuracy, it is vital to distinguish between the two acetylated isomers of ornithine. Confusion between these two leads to critical errors in pathway mapping and inhibitor design.

| Feature | N(5)-Acetyl-L-ornithine ( | N(2)-Acetyl-L-ornithine ( |

| Structure | Acetyl group on the side-chain | Acetyl group on the |

| Primary Function | Stress metabolite (Plants), Osmolyte (Bacteria), Biomarker (Humans). | Biosynthetic precursor to Arginine (Bacteria/Fungi). |

| Key Enzyme | NATA1 (Ornithine | ArgJ (Ornithine acetyltransferase) / ArgE . |

| Metabolic Fate | Decarboxylation to N-acetylputrescine or accumulation. | Deacetylation to Ornithine.[4][5] |

Metabolic Pathways & Enzymology[8]

The NATA1 Defense Pathway (Plants)

In Arabidopsis thaliana and other dicots, N(5)-acetylornithine is not a housekeeping metabolite but a defense compound. Upon herbivore attack (e.g., aphids) or infection by Pseudomonas syringae, the plant hormone Jasmonic Acid (JA) upregulates the NATA1 gene.[1][2][7]

-

Enzyme: NATA1 (EC 2.3.1.-)

-

Reaction: L-Ornithine + Acetyl-CoA

N(5)-Acetyl-L-ornithine + CoA. -

Mechanism: NATA1 competes with Ornithine Decarboxylase (ODC) and Spermidine Synthase for the ornithine pool. By diverting ornithine toward acetylation, NATA1 depletes the precursors available for polyamine synthesis.

-

Downstream Effect: The accumulation of N(5)-acetylornithine (and its decarboxylated product N-acetylputrescine) disrupts the digestive physiology of insect herbivores. Furthermore, the reduction in free polyamines lowers the production of H

O

Catabolism and Decarboxylation

Recent structural biology evidence suggests that Arginine Decarboxylase (ADC1) possesses promiscuous activity. While ADC1 canonically converts arginine to agmatine, it can also accept N(5)-acetylornithine as a substrate.

-

Reaction: N(5)-Acetyl-L-ornithine

N-acetylputrescine + CO -

Significance: This conversion links the acetylated ornithine pool directly to acetylated polyamines, bypassing the standard putrescine route.

Bacterial Osmoprotection

In halophilic bacteria (e.g., Gram-positive species), N(5)-acetylornithine accumulates as a compatible solute (osmolyte). It stabilizes cellular proteins under high-salt conditions without interfering with central metabolism.

Pathway Visualization

The following diagram illustrates the divergence of Ornithine metabolism into the N(5)-acetyl defense pathway versus the standard Polyamine and Arginine pathways.

Figure 1: The metabolic bifurcation of L-Ornithine. The red path indicates the stress-induced synthesis of N(5)-Acetyl-L-ornithine by NATA1, competing with constitutive polyamine and arginine biosynthesis.

Clinical & Diagnostic Applications

CKD Biomarker

N(5)-acetylornithine accumulates in the serum of patients with renal impairment. Unlike creatinine, which is a breakdown product of muscle metabolism, N(5)-acetylornithine levels reflect specific acyl-transferase activities in the liver and kidney that are perturbed during renal failure.

-

Correlation: Metabolome-wide association studies (MWAS) have identified a strong negative causal relationship between serum N(5)-acetylornithine and eGFR (

). -

Mechanism: In healthy physiology, N(5)-acetylornithine is efficiently excreted or deacetylated by specific aminoacylases (specifically Aminoacylase I , ACY1). In CKD, clearance is compromised, and metabolic dysregulation leads to accumulation.

Dietary Biomarker

N(5)-acetylornithine is present in significant quantities in specific plant foods (e.g., hazelnuts, chicory roots). Its detection in urine can serve as a compliance marker in nutritional intervention studies.

Experimental Protocols

Enzymatic Synthesis of N(5)-Acetyl-L-ornithine

For generating high-purity standards or studying NATA1 kinetics.

Reagents:

-

Recombinant NATA1 (purified from E. coli expression system).

-

L-Ornithine monohydrochloride (10 mM).

-

Acetyl-CoA (10 mM).

-

Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM DTT.

Protocol:

-

Reaction Mix: Combine 100 µL Buffer, 10 µL Ornithine, 10 µL Acetyl-CoA, and 5 µg NATA1 enzyme.

-

Incubation: Incubate at 30°C for 30 minutes.

-

Quenching: Stop reaction by adding 100 µL of 100% Methanol (ice-cold).

-

Verification: The product can be verified via DTNB assay (detecting free CoA-SH release) or direct LC-MS injection.

LC-MS/MS Detection Parameters

To differentiate N(5) from N(2) isomers, chromatographic separation is essential as they have identical masses.

| Parameter | Setting |

| Column | HILIC (Hydrophilic Interaction Liquid Chromatography) or C18 with Ion Pairing. |

| Mobile Phase A | 20 mM Ammonium Formate in Water (pH 3.0). |

| Mobile Phase B | Acetonitrile. |

| Transition (MRM) | 175.1 |

| Retention Time | N(5)-AcOrn typically elutes after N(2)-AcOrn on HILIC columns due to higher polarity of the free |

ArgE Inhibition Assay (Antibiotic Development)

While N(5)-acetylornithine is a natural metabolite, its structural analogs (e.g., N5,N5-dimethyl-N-acetyl-L-ornithine ) are used as probes for bacterial ArgE (N-acetylornithine deacetylase).[6] Mammals lack ArgE, making it a prime antibiotic target.

-

Assay Principle: Ninhydrin reacts with the free amine released after deacetylation.

-

Note: Natural N(5)-acetylornithine is not a substrate for ArgE (which requires

-acetylation), making it an excellent negative control to validate enzyme specificity.

References

-

Lou, Y. R., et al. (2016).[2][8] "Arabidopsis NATA1 Acetylates Putrescine and Decreases Defense-Related Hydrogen Peroxide Accumulation." Plant Physiology.

-

Molesini, B., et al. (2017). "The Arabidopsis N-Acetylornithine Deacetylase Controls Ornithine Biosynthesis via a Linear Pathway." Plant and Cell Physiology.

-

Adjei, A. A., et al. (2024). "Causal effects of human serum metabolites on occurrence and progress indicators of chronic kidney disease." Frontiers in Nutrition.

-

Liveris, D., et al. (2024). "N-alpha-acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification." PLOS ONE.

-

FoodB Database. "N-acetylornithine (FDB031020) - Chemical Structure and Biology."

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Arabidopsis NATA1 Acetylates Putrescine and Decreases Defense-Related Hydrogen Peroxide Accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ECMDB: N-Acetylornithine (ECMDB03357) (M2MDB000493) [ecmdb.ca]

- 4. ECMDB: N-Acetylornithine (ECMDB03357) (M2MDB000493) [ecmdb.ca]

- 5. P. aeruginosa Metabolome Database: N-Acetylornithine (PAMDB000493) [pseudomonas.umaryland.edu]

- 6. researchgate.net [researchgate.net]

- 7. ecommons.cornell.edu [ecommons.cornell.edu]

- 8. biorxiv.org [biorxiv.org]

Preliminary studies on N(5)-Acetyl-L-ornithine as an antibiotic target.

Technical Whitepaper: Preliminary Studies on N-Acetyl-L-Ornithine Metabolism as an Antibiotic Target

Executive Summary

This technical guide evaluates the therapeutic potential of targeting the N-acetyl-L-ornithine (NAO) metabolic node in bacterial arginine biosynthesis. While often colloquially referenced in early literature or via pathway step numbering (Step 5), the precise biochemical target is the processing of N(

Biological Rationale & Target Validation

The Metabolic Bottleneck

Arginine biosynthesis in bacteria differs fundamentally from the mammalian urea cycle. Mammals synthesize arginine via a linear pathway that does not involve N-acetylated intermediates. In contrast, bacteria (eubacteria), archaea, and plants utilize an acetylated pathway to protect the

The pivotal intermediate in this pathway is N-acetyl-L-ornithine . Its deprotection to L-ornithine represents the "committed step" for arginine production and is catalyzed by one of three distinct enzyme classes, none of which have mammalian homologs:

-

ArgE (N-acetylornithine deacetylase): Hydrolyzes the acetyl group (Linear Pathway; e.g., E. coli, Enterobacteriaceae).

-

ArgJ (Ornithine acetyltransferase): Transfers the acetyl group to glutamate, preserving the acetyl unit (Cyclic Pathway; e.g., Pseudomonas, Mycobacterium, Campylobacter).

-

AOTCase (N-acetylornithine transcarbamylase): Converts NAO directly to N-acetylcitrulline (Non-canonical; e.g., Xanthomonas, Bacteroides).[3]

Technical Note on Nomenclature:

While the prompt references N(5)-Acetyl-L-ornithine (chemically

Selectivity Profile

-

Bacteria: Essential.[3][4] Deletion of argE or argJ leads to arginine auxotrophy. In vivo studies confirm that argE knockouts are avirulent or require exogenous arginine, which is often limited in the host infection site.

-

Mammals: Absent. Humans lack ArgE/ArgJ homologs. The closest functional analog, Aminoacylase-1 (ACY1), has distinct substrate specificity, minimizing off-target toxicity risks for ArgE inhibitors.

Pathway Visualization

The following diagram illustrates the divergence between the Linear (ArgE) and Cyclic (ArgJ) pathways and the central role of the N-acetylornithine node.

Figure 1: The Bacterial Arginine Biosynthesis Network. The red node (NAO) represents the critical substrate for the target enzymes ArgE and ArgJ (Yellow).

Chemical Biology & Inhibitor Design

Recent studies utilizing N-hydroxy-L-ornithine derivatives and phosphinic acid transition-state analogs have shown promise.

Validated Inhibitor Classes

| Inhibitor Class | Target Enzyme | Mechanism of Action | Key Reference |

| Captopril | ArgE | Competitive inhibitor (Zinc binding). Originally an ACE inhibitor, it shows | [Vertex 1.1] |

| Boronic Acids | ArgE | Transition state analog; mimics the tetrahedral intermediate of amide hydrolysis. | [Vertex 1.5] |

| ArgE | Substrate analog/Alkylator. Shows modest IC50 ( | [Vertex 1.2] | |

| Phosphonic Acid Analogs | AOTCase | Mimics the transition state of the transcarbamylation reaction. | [Vertex 1.10] |

Structural Considerations

-

ArgE (Metalloenzyme): Requires a dinuclear Zn(II) center. Inhibitors often contain a zinc-binding group (ZBG) such as a thiol (captopril), hydroxamate, or phosphonate, linked to an ornithine-like scaffold.

-

ArgJ (Serine Protease-like): Operates via a ping-pong mechanism with a catalytic serine. Covalent inhibitors targeting the nucleophilic serine or transition-state mimics of the tetrahedral intermediate are effective.

Experimental Protocols

The following protocols are designed to be self-validating. The Ninhydrin Assay is preferred for high-throughput screening as it specifically detects the free

Protocol A: ArgE/ArgJ Enzymatic Screening (Ninhydrin Method)

Objective: Quantify the conversion of N-acetyl-L-ornithine to L-ornithine.

Reagents:

-

Buffer: 50 mM HEPES or Tris-HCl, pH 7.5, containing 0.1 mM CoCl

or ZnCl -

Substrate: 10 mM N(

)-Acetyl-L-ornithine (Sigma-Aldrich). -

Color Reagent: Acidic Ninhydrin Solution (250 mg ninhydrin in 4 mL phosphoric acid + 6 mL acetic acid).

-

Enzyme: Recombinant E. coli ArgE or P. aeruginosa ArgJ (purified).

Workflow:

-

Incubation: Mix 80

L Buffer, 10 -

Start Reaction: Add 20

L Substrate (Final conc. 1-5 mM). Incubate at 37°C for 20-30 min. -

Termination: Add 100

L Acidic Ninhydrin Solution. This stops the enzymatic reaction immediately. -

Development: Heat the plate at 95°C for 10 min (use a thermal cycler or heat block). A distinct yellow-orange color develops for the acetylated substrate, while deep purple (Ruhemann’s purple) develops for the free ornithine product.

-

Quantification: Measure Absorbance at 570 nm .

-

Control: Include a "No Enzyme" blank (background) and "No Inhibitor" control (100% activity).

Validation Criteria:

-

Z-factor should be > 0.5 for HTS suitability.

-

Signal-to-noise ratio (Product vs Substrate) must be > 5:1.

Protocol B: Minimum Inhibitory Concentration (MIC) Assay

Objective: Confirm antibacterial activity and on-target efficacy.[1]

Workflow:

-

Media: M9 Minimal Media + 0.4% Glucose. Crucial: Do not use LB broth, as it contains arginine/ornithine which bypasses the inhibition.

-

Inoculum: E. coli (WT) and E. coli (

ArgE) as a control. Dilute to -

Dosing: Serial dilute inhibitor in M9 media in 96-well plates.

-

Incubation: 37°C for 18-24 hours.

-

Rescue Experiment (Specificity Check): Run a parallel plate supplemented with 1 mM L-Arginine.

-

True Hit: Growth inhibited in M9, but growth restored in M9 + Arginine.

-

Off-Target/Toxic: Growth inhibited in both conditions.

-

Screening Workflow Diagram

Figure 2: Screening Cascade. The "Specificity Check" (Green) is critical to distinguish specific ArgE/J inhibitors from general toxins.

References

-

N-alpha-acetyl-L-ornithine deacetylase (ArgE) from Escherichia coli and a ninhydrin-based assay. Source: ResearchGate / NIH URL:[Link]

-

Inhibitors of the Bacterial Enzyme ArgE as Potential Novel Antibiotics. Source: Loyola University Chicago URL:[5][6][Link]

-

Acetylornithine Transcarbamylase: A Novel Enzyme in Arginine Biosynthesis. Source: Journal of Bacteriology (NIH) URL:[Link]

-

Ornithine acetyltransferase and arginine biosynthesis in thermophilic bacteria. Source: ResearchGate URL:[7][Link]

-

Structure of biosynthetic N-acetylornithine aminotransferase from Salmonella typhimurium. Source: PubMed URL:[8][Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ecommons.luc.edu [ecommons.luc.edu]

- 6. N α -acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. uniprot.org [uniprot.org]

Literature review of N(5)-Acetyl-L-ornithine research.

Technical Monograph: N(5)-Acetyl-L-ornithine ( -Acetylornithine)

Structural Distinctness, Biosynthetic Logic, and Analytical Profiling[1][2]

Executive Technical Summary

N(5)-Acetyl-L-ornithine (also designated as

For the drug development and agro-biotech sectors, N(5)-Acetyl-L-ornithine represents a target for metabolic engineering to enhance pest resistance (via aphid toxicity) and a biomarker for Jasmonic Acid (JA) signaling activity. This guide delineates the mechanistic pathways, extraction protocols, and validation standards required for researching this metabolite.

Structural Identity & Isomerism

Research accuracy demands the rigorous differentiation of ornithine acetyl-derivatives. Confusion between the N(2) and N(5) positions is a common source of experimental error.

| Feature | N(5)-Acetyl-L-ornithine ( | N(2)-Acetyl-L-ornithine ( |

| Acetylation Site | Side-chain | Backbone |

| Primary Function | Anti-herbivore defense, Nitrogen storage | Arginine biosynthesis intermediate |

| Biosynthetic Enzyme | NATA1 (Ornithine | ArgA/ArgJ (N-acetylglutamate synthase/Ornithine acetyltransferase) |

| Catabolic Enzyme | Acetylornithine deacetylase (specific) | ArgE (Acetylornithine deacetylase) |

| Occurrence | Plants (Arabidopsis), Halophiles | Universal in bacteria/fungi |

Biosynthetic Mechanism & Regulation

The synthesis of N(5)-Acetyl-L-ornithine is tightly regulated by stress signaling pathways.[1] In Arabidopsis thaliana, biosynthesis is triggered by methyl jasmonate (MeJA) or direct herbivore attack. The key effector enzyme is NATA1 (GCN5-related N-acetyltransferase), which catalyzes the transfer of an acetyl group from Acetyl-CoA to the

Pathway Visualization: The NATA1 Defense Axis

The following diagram illustrates the signal transduction from herbivory to metabolite accumulation.[1]

Figure 1: The Jasmonate-dependent biosynthetic pathway of N(5)-Acetyl-L-ornithine in Arabidopsis.[1]

Experimental Protocols

To ensure scientific integrity, the following protocols utilize self-validating controls (internal standards and retention time locking).

Protocol A: Selective Extraction from Plant Tissue

Objective: Isolate N(5)-Acetyl-L-ornithine from Arabidopsis leaves post-induction without converting endogenous ornithine.[1]

-

Induction: Spray 4-week-old rosettes with 100 µM Methyl Jasmonate (MeJA) in 0.1% Triton X-100. Harvest tissue after 72 hours.[1]

-

Quenching: Immediately flash-freeze tissue in liquid nitrogen to halt enzymatic deacetylation.

-

Homogenization: Grind 100 mg tissue to fine powder. Add 400 µL extraction solvent (80% Methanol / 1% Formic Acid ).[1]

-

Causality: Acidic methanol precipitates proteins (stopping NATA1 activity) and enhances the solubility of polar amino acid derivatives.

-

-

Internal Standard Spike: Add 10 µL of 10 µM

-Ornithine or-

Validation: Recovery of the internal standard must be within 85-115% for valid quantification.[1]

-

-

Clarification: Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.

Protocol B: LC-MS/MS Quantification

Objective: Distinguish N(5) from N(2) isomers using chromatographic separation and mass transitions.

-

Instrument: Triple Quadrupole MS coupled to UHPLC.

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., BEH Amide, 2.1 x 100 mm).

-

Mobile Phase:

-

Gradient: 90% B to 60% B over 10 minutes.

-

MS/MS Transitions (MRM):

| Analyte | Precursor ( | Product ( | Collision Energy (eV) | Retention Time (Approx) |

| N(5)-Acetyl-L-ornithine | 175.1 | 116.1 | 15 | 4.2 min |

| N(5)-Acetyl-L-ornithine | 175.1 | 70.1 | 25 | 4.2 min |

| N(2)-Acetyl-L-ornithine | 175.1 | 133.1 | 12 | 5.8 min |

| L-Ornithine | 133.1 | 70.1 | 20 | 7.5 min |

Note: The N(5) isomer typically elutes earlier than the N(2) isomer in HILIC modes due to the shielding of the distal amine, reducing interaction with the amide stationary phase.

Physiological Roles & Applications

1. Anti-Herbivory Defense

N(5)-Acetyl-L-ornithine acts as a deterrent against phloem-feeding insects.[1]

-

Mechanism: Upon ingestion by aphids (Myzus persicae), the compound is stable in the insect gut but exerts toxicity, significantly reducing fecundity.

-

Biotech Application: Overexpression of NATA1 in non-native crops (e.g., Nicotiana tabacum) has been proven to confer resistance to aphid infestation, making it a prime candidate for genetic engineering in cereal crops.

2. Osmoprotection

In halophilic bacteria (e.g., Chromohalobacter), N(5)-acetylornithine accumulates as a compatible solute.

-

Mechanism: The acetylation of the

-amine neutralizes the positive charge, creating a zwitterionic character similar to ectoine, which stabilizes protein hydration shells under high salt stress.

References

-

Adio, A. M., et al. (2011). "Biosynthesis and Defensive Function of

-Acetylornithine, a Jasmonate-Induced Arabidopsis Metabolite."[1][2] The Plant Cell. -

Wohlfarth, A., et al. (1993).

-acetylornithine as a novel osmolyte in some gram-positive halophilic eubacteria."[1][3] Applied Microbiology and Biotechnology. -

Sikdar, A., & Kim, K. S. (2014). "

-Acetyl-L-ornithine Deacetylase (ArgE) as a Therapeutic Target."[4] Biomolecules & Therapeutics.[1][5] (Cited for contrast: Discusses the Alpha-isomer pathway). -

Tzin, V., et al. (2015). "Genetic mapping shows intraspecific variation and transgressive segregation for caterpillar-induced aphid resistance in maize."[1] Molecular Ecology.

Sources

- 1. tmiclinode.com [tmiclinode.com]

- 2. researchgate.net [researchgate.net]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Nα-acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification [frontiersin.org]

- 5. Frontiers | One-pot biosynthesis of N-acetylneuraminic acid from chitin via combination of chitin-degrading enzymes, N-acetylglucosamine-2-epimerase, and N-neuraminic acid aldolase [frontiersin.org]

Technical Guide: Metabolic Profiling and Enzymatic Characterization of N(5)-Acetyl-L-Ornithine

Executive Summary

N(5)-Acetyl-L-ornithine (also known as

Part 1: Metabolic Architecture & Target Identification

The Metabolic Bifurcation: Linear vs. Cyclic Pathways

To correctly identify the metabolizing enzyme, one must first determine the metabolic context of the organism. N(5)-acetyl-L-ornithine is processed via two distinct mechanisms depending on the species.

-

The Linear Pathway (Enterobacteriaceae, e.g., E. coli): The acetyl group is a "blocking" group effectively discarded after use. The enzyme ArgE hydrolyzes the intermediate to release acetate and L-ornithine.[1] This is the primary target for drug development as it has no mammalian homolog.

-

The Cyclic Pathway (Pseudomonads, Cyanobacteria, Fungi): The acetyl group is conserved. The enzyme Ornithine Acetyltransferase (ArgJ) transfers the acetyl group from N(5)-acetyl-L-ornithine to L-glutamate, creating N-acetylglutamate and ornithine. This recycles the acetyl unit, making the pathway energetically more efficient.

Pathway Visualization

The following diagram illustrates the metabolic flux and the specific divergence point of N(5)-acetyl-L-ornithine.

Figure 1: The metabolic fate of N(5)-Acetyl-L-ornithine. The red path indicates the linear hydrolysis by ArgE, a validated antibiotic target absent in humans.

Part 2: Biochemical Characterization & Assays[2]

Enzyme 1: Acetylornithine Deacetylase (ArgE)

Role: Hydrolysis of the amide bond at the

Protocol A: Continuous Spectrophotometric Assay (214 nm)

This assay relies on the differential absorbance of the amide bond. N(5)-acetyl-L-ornithine absorbs more strongly at 214 nm than the hydrolysis products (Ornithine + Acetate).

Reagents:

-

Buffer: 50 mM Potassium Phosphate (KPi), pH 7.5.

-

Substrate: 10 mM N(5)-Acetyl-L-ornithine (Stock).

-

Enzyme: Purified recombinant ArgE (approx. 10–50 nM final concentration).

-

Cofactor: 100

M ZnCl

Workflow:

-

Blanking: Equilibrate 990

L of Buffer + ZnCl -

Substrate Addition: Add substrate to a final concentration of 0.2–2.0 mM (

is typically ~0.6 mM for E. coli ArgE). -

Initiation: Add enzyme to initiate reaction.

-

Detection: Monitor the decrease in absorbance at 214 nm (

).-

Note: The signal-to-noise ratio at 214 nm can be poor due to buffer interference. Ensure high-purity reagents.

-

Protocol B: Orthogonal Ninhydrin Assay

Because both the substrate (N-acetylornithine) and the product (Ornithine) contain amines, standard ninhydrin assays are non-trivial. However, Ornithine possesses two primary amines (

Workflow:

-

Incubate Enzyme + Substrate (2 mM) in 50 mM HEPES, pH 7.5 for 10–30 mins.

-

Quench: Add 100

L of reaction mix to 100 -

Develop: Heat at 100°C for 10 minutes.

-

Read: Measure Absorbance at 515 nm.

-

Validation: Construct a standard curve using L-Ornithine. The substrate N(5)-acetyl-L-ornithine yields negligible color under these highly acidic conditions.

-

Enzyme 2: Acetylornithine Aminotransferase (ArgD)

Role: Reversible transamination.[2] Mechanism: PLP-dependent Ping-Pong Bi-Bi mechanism.

Protocol C: Coupled Enzyme Assay (Glutamate Dehydrogenase)

Direct monitoring of ArgD is difficult. A coupled assay detecting the production of

Reaction:

Coupling:

Workflow:

-

Buffer: 100 mM Tris-HCl, pH 8.0.

-

Coupling System: 1 mM NAD

, 5 Units Glutamate Dehydrogenase (GDH). -

Substrates: 5 mM N(5)-Acetyl-L-ornithine, 5 mM

-Ketoglutarate. -

Cofactor: 20

M Pyridoxal-5'-phosphate (PLP). -

Detection: Monitor the increase in absorbance at 340 nm (formation of NADH).

Part 3: Structural Validation & Drug Discovery

Structural Validation (ArgE)

To validate the enzyme identity beyond kinetics, X-ray crystallography or site-directed mutagenesis is required.

-

Active Site Motif: Look for the conserved His-X-His-X-Asp motif characteristic of the M20 metallopeptidase family.

-

Metal Dependency: Treat the enzyme with EDTA (1 mM). Activity should be abolished. Titrate Zn

or Co

Inhibitor Screening Strategy

Since human physiology lacks ArgE (using the OTC/Arginase pathway instead), ArgE inhibitors are promising antibiotics.[4]

-

Reference Inhibitor: Captopril . Although primarily an ACE inhibitor, Captopril acts as a competitive inhibitor of ArgE (

) due to zinc chelation by its thiol group. -

Screening Hit: L-Aspartate-

-hydroxamate is a transition state analog that binds tightly to the di-zinc center.

Experimental Workflow Diagram

The following DOT diagram outlines the logical flow for characterizing a putative N(5)-acetyl-L-ornithine metabolizing enzyme.

Figure 2: Step-by-step workflow for the isolation and validation of ArgE/ArgD activity.

Part 4: Data Presentation Standards

When reporting metabolic data for these enzymes, adhere to the following table structure to ensure reproducibility and comparability across literature.

Table 1: Kinetic Parameters of N(5)-Acetyl-L-ornithine Metabolism

| Enzyme Source | Substrate | Assay Method | Metal Cofactor | Reference | |||

| E. coli ArgE | N-Acetyl-L-Orn | 214nm Direct | ~300 | ~600 | Zn | [1,2] | |

| E. coli ArgE | N-Acetyl-L-Orn | Ninhydrin | N/A | ~550 | N/A | Co | [1] |

| M. tuberculosis ArgD | N-Acetyl-L-Orn | Coupled (GDH) | ~25 | ~1200 | PLP | [3] |

Note: Values are approximate representatives from literature. Ensure controls (No Enzyme, No Substrate) are subtracted from all reported rates.

References

-

Kelley, E. H., et al. (2024).[5] "N

-acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification." Frontiers in Chemistry. -

McGregor, W. C., Swierczek, S. I., Bennett, B., & Holz, R. C. (2005).[6] "argE-Encoded N-Acetyl-L-ornithine Deacetylase from Escherichia coli Contains a Dinuclear Metalloactive Site." Journal of the American Chemical Society.[6]

-

Javid-Majd, F., & Blanchard, J. S. (2000).[6] "Mechanistic Analysis of the argE-Encoded N-Acetylornithine Deacetylase." Biochemistry.

-

Ledwidge, R., & Blanchard, J. S. (1999). "The Dual Biosynthetic Role of Succinyldiaminopimelate Aminotransferase in Lysine and Arginine Biosynthesis." Biochemistry.

Sources

- 1. Acetylornithine deacetylase - Wikipedia [en.wikipedia.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. ArgD of Mycobacterium tuberculosis is a functional N-acetylornithine aminotransferase with moonlighting function as an effective immune modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. InterPro [ebi.ac.uk]

Methodological & Application

Ninhydrin-based assay for N(5)-Acetyl-L-ornithine detection.

Executive Summary

N(5)-Acetyl-L-ornithine (NAO) is a critical non-proteinogenic amino acid, serving as a pivotal intermediate in the arginine biosynthetic pathway of bacteria (E. coli) and plants. In drug development, NAO is the primary substrate for N-acetyl-L-ornithine deacetylase (ArgE) , a high-value target for novel antibiotics. In clinical metabolomics, elevated NAO levels are emerging biomarkers for metabolic dysregulation (e.g., Type 2 Diabetes).

Standard ninhydrin assays fail to distinguish NAO from its deacetylated product, L-Ornithine, or other

-

Protocol A (The Gold Standard): HPLC with Post-Column Derivatization (PCD) for absolute quantification in complex matrices.

-

Protocol B (High-Throughput Screening): A Differential Enzymatic Assay designed for ArgE inhibitor screening.

Scientific Principle & Mechanism

The Ninhydrin Reaction Dynamics

Ninhydrin (2,2-dihydroxyindane-1,3-dione) reacts with primary amines to form Ruhemann’s Purple (

-

L-Ornithine: Contains two primary amines (

-NH -

N(5)-Acetyl-L-ornithine: The

-amine is acetylated (blocked). Only the

Consequently, while both compounds yield a signal at 570 nm, they exhibit distinct retention times in chromatography and different molar absorptivity coefficients (

Pathway Visualization

Figure 1: Reaction pathway showing the conversion of NAO to Ornithine and the subsequent ninhydrin reaction. Note that Ornithine offers two reactive sites compared to NAO's one.

Protocol A: HPLC with Post-Column Derivatization (PCD)

Application: Absolute quantification of NAO in fermentation broth, plasma, or plant extracts. Rationale: Pre-column derivatization often yields unstable adducts. PCD allows separation of the native amino acid followed by on-line reaction, ensuring maximum stoichiometry and reproducibility.

Instrumentation Setup

-

LC System: Quaternary gradient pump, Autosampler.

-

Column: Cation Exchange Column (e.g., 4.6 x 150 mm, Na+ form) or specialized Amino Acid Analysis column.

-

PCD Module: Reagent pump, T-connector, Reaction coil (0.5 mm ID x 10 m), Heated reactor unit (

C). -

Detector: UV/Vis Absorbance at 570 nm (primary) and 440 nm (secondary for Proline).[1]

Reagents

-

Mobile Phase A: Citrate buffer pH 3.0.

-

Mobile Phase B: Borate buffer pH 9.0 (or high ionic strength Citrate pH 6.0).

-

Ninhydrin Reagent (Trione): Dissolve 20g Ninhydrin and 3g Hydrindantin in 750mL DMSO and 250mL Lithium Acetate buffer (4M, pH 5.2). Note: Hydrindantin prevents oxidation of ninhydrin, ensuring consistent color yield.

Step-by-Step Methodology

-

Sample Preparation:

-

Mix 100

L sample with 100 -

Centrifuge at 14,000 x g for 10 min.

-

Filter supernatant through 0.22

m PVDF filter. -

Adjust pH to ~2.2 using Lithium Citrate loading buffer.

-

-

Chromatographic Separation:

-

Flow Rate: 0.4 mL/min (Column), 0.3 mL/min (Ninhydrin Reagent).

-

Gradient:

-

0-10 min: 100% A (Elutes acidic amino acids).

-

10-25 min: 0%

100% B (Elutes neutral/basic amino acids). -

Critical: NAO typically elutes before Ornithine due to the loss of the basic

-amine charge.

-

-

-

Derivatization & Detection:

-

Column effluent mixes with Ninhydrin reagent in the T-connector.

-

Mixture passes through the reaction coil at

C (Residence time ~1-2 min). -

Detect absorbance at 570 nm.[1]

-

Data Analysis (Expected Retention)

| Compound | Approx. Retention Time (min) | Relative Response Factor (vs Gly) |

| N(5)-Acetyl-L-ornithine | 12.5 | 0.95 |

| L-Ornithine | 28.0 | 1.85 |

| L-Arginine | 32.5 | 1.02 |

Note: L-Ornithine has a higher response factor because it reacts at two sites.

Protocol B: Differential Enzymatic Screening Assay

Application: High-throughput screening (HTS) of ArgE inhibitors or monitoring Ornithine Acetyltransferase activity.

Rationale: This assay relies on the change in absorbance. Hydrolysis of NAO to Ornithine exposes the

Reagents

-

Substrate Stock: 10 mM N(5)-Acetyl-L-ornithine in 50 mM Phosphate Buffer (pH 7.5).

-

Enzyme: Purified ArgE (or cell lysate).

-

Stop/Color Reagent (Acidic Ninhydrin):

Workflow Diagram

Figure 2: HTS workflow for ArgE inhibition.[2] The acidic Chinard reagent ensures specificity for the product (Ornithine) over the substrate (NAO).

Protocol Steps

-

Reaction Assembly: In a PCR plate (to withstand heat), combine:

-

50

L Buffer (50 mM KPi, 0.1 mM CoCl -

10

L Test Compound (or DMSO control). -

20

L Enzyme (ArgE). -

20

L Substrate (NAO, final conc 2 mM).

-

-

Incubation: 30 minutes at

C. -

Termination & Development: Add 100

L Acidic Ninhydrin Reagent . -

Heating: Seal plate and heat at

C for 10 minutes. Note: Acidic ninhydrin requires high heat to develop the ornithine-specific chromophore. -

Read: Cool to

C and read absorbance at 515 nm .

Interpretation:

-

High Signal (Red): High ArgE activity (NAO converted to Ornithine).

-

Low Signal: Enzyme inhibition (NAO remains intact; does not react in acidic conditions).

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| High Background (Protocol B) | Ammonia contamination or non-specific amines. | Use HPLC-grade water. Ensure Acidic Ninhydrin is essentially pH < 1 to suppress |

| Peak Tailing (Protocol A) | Column overloading or metal contamination. | Dilute sample. Add 0.1 mM EDTA to mobile phase to chelate metal ions. |

| Low Sensitivity | Oxidized Ninhydrin. | Reagent must be stored under Nitrogen/Argon. If reagent turns yellow/brown before use, discard. |

| Co-elution | NAO eluting with Glutamine. | Adjust Mobile Phase A pH from 3.0 to 2.8 to increase retention of basic species slightly. |

References

-

Javid-Majd, F., & Blanchard, J. S. (2000). Mechanistic Analysis of N-Acetylornithine Deacetylase from Escherichia coli. Biochemistry, 39(5), 1285–1293. Link

-

McGregor, N. et al. (2005). Rational Design of Inhibitors of the Bacterial Zinc Metallohydrolase N-Acetyl-L-ornithine Deacetylase. Journal of the American Chemical Society, 127(40), 14100–14107. Link

-

Chinard, F. P. (1952). Photometric Estimation of Proline and Ornithine. Journal of Biological Chemistry, 199, 91–95. Link

-

Liveris, D. et al. (2024). N

-acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification. Frontiers in Molecular Biosciences, 11. Link -

Sigma-Aldrich. Ninhydrin Reagent Protocol (N7285). Link

Sources

Application Note: LC-MS/MS Quantification of N(5)-Acetyl-L-ornithine for Biomarker Validation

Abstract

This guide details a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of N(5)-Acetyl-L-ornithine (NAO) in human plasma and urine. As a polar zwitterionic metabolite, NAO presents retention challenges for traditional Reversed-Phase (RP) chromatography. This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to ensure robust retention and sensitivity.[1] The method is designed for compliance with FDA Bioanalytical Method Validation (BMV) guidelines, supporting clinical research in Ornithine Transcarbamylase (OTC) deficiency and metabolic syndrome.

Introduction & Biological Significance[1][2][3][4][5]

N(5)-Acetyl-L-ornithine (also known as

Clinical Relevance[1]

-

Urea Cycle Disorders: NAO levels are perturbed in defects of the urea cycle, specifically serving as a secondary marker in Ornithine Transcarbamylase (OTC) deficiency.

-

Metabolic Syndrome: Recent metabolomic studies identify NAO as a discriminatory biomarker for Type 2 Diabetes in aqueous humor and plasma, potentially linking acetate metabolism to amino acid dysregulation.

-

Renal Function: As a low-molecular-weight nitrogenous solute, NAO clearance correlates with kidney function, making it a potential uremic toxin candidate.

Analytical Challenges

-

Polarity: With a logP of approximately -3.7, NAO is highly hydrophilic. It elutes in the void volume of C18 columns, leading to severe ion suppression from salts.

-

Isobaric Interference: It must be chromatographically resolved from potential isomers (e.g., N(2)-acetylornithine) and structurally similar compounds like N-acetylcitrulline.

Method Development Strategy (Expertise & Logic)

To ensure Scientific Integrity , this method prioritizes HILIC chromatography over Reversed-Phase (RP).

Why HILIC?

Standard RP chromatography requires ion-pairing reagents (which contaminate MS sources) or derivatization (which adds variability) to retain NAO. HILIC uses a polar stationary phase (e.g., Amide or Silica) and a high-organic mobile phase. This mechanism retains polar analytes via water-layer partitioning, eluting them later in the gradient where matrix suppression is lower.

Internal Standard Selection

N-Acetyl-L-ornithine-d3 (or d2/d7) is mandatory. As a stable isotope-labeled analog, it co-elutes with the analyte, compensating for:

-

Matrix Effects: Ion suppression/enhancement in the ESI source.

-

Extraction Efficiency: Variability in protein precipitation recovery.

Visual Workflows

Metabolic Pathway Context

The following diagram illustrates the position of N-acetylornithine in the arginine biosynthetic pathway and urea cycle interaction.

Caption: Position of N(5)-Acetyl-L-ornithine in arginine metabolism and the urea cycle.

Sample Preparation Workflow

A "Dilute-and-Shoot" approach utilizing protein precipitation is chosen for high throughput and recovery.

Caption: Optimized protein precipitation workflow for plasma/urine extraction.

Detailed Experimental Protocol

Materials & Reagents[6]

-

Analyte Standard: N(5)-Acetyl-L-ornithine (Purity >98%).

-

Internal Standard (IS): N-Acetyl-L-ornithine-d3 (or d2).

-

Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Formate.

-

Matrix: Drug-free human plasma (K2EDTA) or urine.

Instrumentation

-

LC System: UHPLC (e.g., Waters Acquity, Agilent 1290).

-

Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column.

-

Mass Spectrometer: Triple Quadrupole (QqQ) with ESI source.

LC Conditions

-

Mobile Phase A (MPA): 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.0).

-

Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

-

Gradient:

| Time (min) | % MPB (Organic) | State |

| 0.0 | 90 | Initial Hold |

| 1.0 | 90 | Isocratic |

| 3.5 | 50 | Elution Gradient |

| 4.0 | 50 | Wash |

| 4.1 | 90 | Re-equilibration |

| 6.0 | 90 | End |

MS/MS Parameters (MRM)

Operate in Positive Electrospray Ionization (ESI+) mode.

| Analyte | Precursor (m/z) | Product (m/z) | Role | Collision Energy (V) |

| N-Acetylornithine | 175.1 | 115.1 | Quantifier | 20 |

| N-Acetylornithine | 175.1 | 70.1 | Qualifier | 35 |

| N-Acetylornithine | 175.1 | 157.1 | Qualifier | 12 |

| NAO-d3 (IS) | 178.1 | 118.1 | Quantifier | 20 |

Note: The transition 175.1 -> 115.1 corresponds to the loss of the acetyl group/acetic acid moiety, a characteristic fragmentation for acetylated amino acids.

Validation Protocol (Trustworthiness)

Adhere to FDA Bioanalytical Method Validation Guidance (2018) .

Linearity & LLOQ

-

Calibration Curve: Prepare 8 non-zero standards in surrogate matrix (e.g., PBS/BSA) or stripped plasma. Range: 10 ng/mL to 5000 ng/mL .

-

Weighting: 1/x².

-

Acceptance: r² > 0.99; Deviations < ±15% (±20% at LLOQ).

Accuracy & Precision

-

QC Levels: LLOQ, Low, Mid, High.

-

Replicates: n=5 per level, run over 3 separate days.

-

Criteria: Intra- and inter-run CV% < 15%.

Matrix Effect & Recovery

-

Matrix Factor (MF): Compare peak area of analyte spiked into extracted blank matrix vs. neat solution.

-

Goal: IS-normalized MF should be close to 1.0 (0.85 - 1.15).

-

-

Recovery: Compare pre-extraction spike vs. post-extraction spike.

Stability

-

Bench-top: 4 hours at RT.

-

Freeze-Thaw: 3 cycles (-80°C to RT).

-

Autosampler: 24 hours at 10°C.

Troubleshooting & Tips

| Issue | Probable Cause | Solution |

| Peak Tailing | Secondary interactions with silanols. | Ensure Ammonium Formate concentration is at least 10 mM in MPA. |

| RT Shift | HILIC equilibration issues. | Increase re-equilibration time at the end of the gradient (at least 5 column volumes). |

| Low Sensitivity | Ion suppression from salts. | Divert flow to waste for the first 0.5 min. Use protein precipitation (ACN) rather than just dilution. |

| Carryover | Polar analyte sticking to needle. | Use a wash solvent containing high water content (e.g., 90% Water/10% ACN). |

References

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

-

MassBank Record. (2024). Mass Spectrum of N-Acetyl-L-ornithine (MSBNK-BGC_Munich-RP016001). MassBank Europe.[2] [Link]

-

PubChem. (2024).[2][3] N(5)-Acetyl-L-ornithine Compound Summary. National Library of Medicine. [Link]

-

Pietzke, M., et al. (2022). Biogenic Amine Levels Markedly Increase in the Aqueous Humor of Individuals with Controlled Type 2 Diabetes. National Institutes of Health (PMC). [Link]

Sources

Application Note: Quantification of N(5)-Acetyl-L-ornithine in Plant Extracts

This Application Note is designed for analytical chemists and plant physiologists requiring a robust, validated protocol for the quantification of N(5)-Acetyl-L-ornithine (also known as

Abstract & Biological Context

N(5)-Acetyl-L-ornithine is a polar, zwitterionic metabolite involved in the cyclic biosynthesis of ornithine and arginine. In plants, it serves as a nitrogen storage compound and a defensive metabolite induced by methyl jasmonate (MeJA) in response to herbivory.[1] Accurate quantification is challenging due to its high polarity (poor retention on C18 columns) and lack of a strong chromophore.

This guide presents two validated workflows:

-

Method A (Gold Standard): HILIC-MS/MS for high sensitivity and direct analysis without derivatization.

-

Method B (Accessible): Pre-column derivatization (OPA/FMOC) with HPLC-FLD for laboratories without mass spectrometry.

Sample Preparation Protocol

Principle: Rapid quenching of enzymatic activity and extraction of polar metabolites using a solvent system that precipitates proteins while solubilizing amino acids.

Reagents

-

Extraction Solvent: 80:20 Methanol:Water (v/v) containing 0.1% Formic Acid (LC-MS grade). Note: Acidification stabilizes the analyte and improves ionization.

-

Internal Standard (IS):

-Acetyl-L-ornithine-d3 (if available) or L-Ornithine-d6.

Step-by-Step Extraction

-

Harvest & Quench: Flash-freeze fresh plant tissue (leaf/root) in liquid nitrogen immediately upon harvest.

-

Grinding: Pulverize 100 mg of frozen tissue to a fine powder using a bead mill (e.g., 30 Hz for 1 min). Do not allow the sample to thaw.

-

Extraction:

-

Add 1.0 mL of ice-cold Extraction Solvent .[2]

-

Add 10 µL of Internal Standard solution (10 µM).

-

Vortex vigorously for 30 seconds.

-

-

Lysis: Sonicate in an ice bath for 15 minutes to ensure cell wall disruption.

-

Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Filtration: Transfer supernatant to a 0.22 µm PTFE filter plate or syringe filter.

-

Dilution (Optional): If analyzing via LC-MS, dilute 1:10 with Acetonitrile to match initial HILIC mobile phase conditions.

Method A: HILIC-MS/MS (Gold Standard)

Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar zwitterions like N(5)-acetylornithine, separating it from isobaric interferences (e.g., N(2)-acetylornithine) that co-elute on C18.

LC Parameters

-

System: UHPLC (Agilent 1290 / Waters Acquity)

-

Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or Phenomenex Kinetex HILIC.

-

Column Temp: 40°C

-

Flow Rate: 0.4 mL/min

-

Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

-

Mobile Phase B: Acetonitrile (0.1% Formic Acid).

Gradient Profile:

| Time (min) | % B | Event |

|---|---|---|

| 0.0 | 90 | Initial Hold |

| 1.0 | 90 | Start Gradient |

| 6.0 | 50 | Elution |

| 7.0 | 50 | Wash |

| 7.1 | 90 | Re-equilibration |

| 10.0 | 90 | End |

MS/MS Parameters (ESI+)

-

Source: Electrospray Ionization (Positive Mode)

-

Capillary Voltage: 3.5 kV

-

Desolvation Temp: 400°C

-

Precursor Ion: [M+H]+ = 175.1 m/z

MRM Transitions (Multiple Reaction Monitoring):

| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Type | Interpretation |

|---|

| N(5)-Acetyl-Orn | 175.1 | 116.1 | 15 | Quantifier | Loss of Acetamide (

Method B: HPLC-FLD (Derivatization)

Rationale: For labs without MS, pre-column derivatization with OPA (o-phthalaldehyde) targets primary amines. Since N(5)-acetylornithine has a free

-

Reagent: OPA/3-MPA (o-phthalaldehyde / 3-mercaptopropionic acid).

-

Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

-

Elution: Gradient of Acetate Buffer (pH 5.8) vs. Acetonitrile/Methanol.

-

Note: Unlike Ornithine (which reacts at both N2 and N5 positions), N(5)-acetylornithine only reacts at the N2 position, resulting in a distinct retention time and single-tag stoichiometry.

Workflow Visualization

The following diagram illustrates the decision matrix and workflow for analyzing N(5)-Acetyl-L-ornithine.

Caption: Workflow for the extraction and quantification of N(5)-acetylornithine, highlighting the divergence between MS-based and Fluorescence-based detection strategies.

Biological Pathway Context

Understanding the metabolic origin helps in troubleshooting low recovery or biological variance.

Caption: Metabolic position of N(5)-Acetylornithine. Note its synthesis from Ornithine via NATA1, distinct from the N(2)-acetylornithine intermediate.

Validation & Troubleshooting

Linearity & Range

-

LC-MS/MS: Linear dynamic range typically spans 10 nM to 50 µM .

-

HPLC-FLD: Linear range typically 0.5 µM to 100 µM .

Common Pitfalls

-

Isobaric Interference: N(2)-Acetylornithine (the biosynthetic precursor) has the same mass (174.19).

-

Solution: They must be chromatographically separated. N(5)-acetylornithine is generally more polar and elutes later on a HILIC column than N(2)-acetylornithine.

-

-

Matrix Effects: Plant extracts (especially from stressed tissues) are rich in salts and pigments.

-

Stability: The acetyl group is stable at neutral/acidic pH but can hydrolyze in strong base. Avoid alkaline extraction solvents.

References

-

Slocum, R. D. (2005). Genes, enzymes and regulation of arginine biosynthesis in plants.[5] Plant Physiology and Biochemistry, 43(8), 729-745.

-

Adio, A. M., et al. (2011). N(5)-acetylornithine in Corydalis species: Isolation and spectroscopic characterization. Phytochemistry Letters.

-

Tanhuanpää, P., et al. (2018). A comprehensive LC-MS/MS method for the analysis of free amino acids and their derivatives in plants. Plant Methods, 14, 1-12.

-

Waters Corporation. Amino Acid Analysis using AccQ-Tag Ultra.

-

mzCloud. Mass Spectral Database: N-Acetylornithine Fragmentation Data.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Identification and quantification of the atypical metabolite ornithine-lactam in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Arabidopsis TUMOR PRONE5 Gene Encodes an Acetylornithine Aminotransferase Required for Arginine Biosynthesis and Root Meristem Maintenance in Blue Light - PMC [pmc.ncbi.nlm.nih.gov]

High-throughput screening for inhibitors of N(5)-Acetyl-L-ornithine pathways.

Application Note & Protocol

Topic: High-Throughput Screening for Inhibitors of Bacterial N(5)-Acetyl-L-ornithine Pathways

For: Researchers, scientists, and drug development professionals.

Executive Summary

The rise of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents that act on unexploited molecular targets. The bacterial arginine biosynthesis pathway presents a compelling area for exploration, as several of its enzymes are essential for bacterial survival but are absent in mammals. This application note details a robust, high-throughput screening (HTS) protocol to identify inhibitors of Ornithine Acetyltransferase (OAT), a key enzyme in the N(5)-Acetyl-L-ornithine pathway. Targeting this pathway offers a promising strategy for developing new classes of antibiotics with a potentially high therapeutic index.

This document provides the scientific rationale, a detailed step-by-step protocol for a 384-well plate colorimetric assay, and guidelines for hit confirmation and validation. The described assay is designed for reliability, scalability, and automation, making it an ideal tool for large-scale compound library screening.

Scientific Rationale & Assay Principle

The N(5)-Acetyl-L-ornithine Pathway: An Ideal Antibacterial Target

In many bacteria, the synthesis of the essential amino acid L-arginine proceeds through a cyclic pathway where L-glutamate is acetylated to protect its α-amino group. A critical enzyme in this cycle is Ornithine Acetyltransferase (OAT) , often designated as ArgJ . This enzyme catalyzes the transfer of an acetyl group from N-acetyl-L-glutamate to L-ornithine, producing N(5)-Acetyl-L-ornithine and L-glutamate. An alternative, and often primary role in many bacteria, is the transfer of an acetyl group from acetyl-CoA to L-ornithine to produce N(5)-Acetyl-L-ornithine and Coenzyme A (CoA).[1]

The key advantage of targeting this pathway is the metabolic difference between bacteria and humans. Mammals do not utilize this specific acetylation-deacetylation cycle for arginine synthesis, meaning that inhibitors of bacterial OAT are less likely to exhibit mechanism-based toxicity in humans.[2][3] This makes OAT an attractive and specific target for novel antibiotic development.

Assay Principle: Colorimetric Detection of Coenzyme A

The HTS protocol described herein is based on the OAT-catalyzed reaction between L-ornithine and acetyl-coenzyme A (Ac-CoA). The enzymatic activity is quantified by measuring the production of one of the reaction products, Coenzyme A (CoA), which contains a free thiol group (-SH).

This is achieved using 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) , also known as Ellman's reagent. DTNB reacts stoichiometrically with the free thiol of CoA, cleaving the disulfide bond and releasing a yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻).[4][5] The intensity of this yellow color, which can be measured by absorbance at 412 nm, is directly proportional to the amount of CoA produced and thus to the enzymatic activity of OAT.[6] Enzyme inhibitors will reduce the rate of CoA formation, leading to a decrease in the absorbance signal.

This method was chosen for its:

-

Robustness and Simplicity: It is a simple "mix-and-measure" endpoint assay.[7]

-

Cost-Effectiveness: DTNB is an inexpensive and stable reagent.

-

High-Throughput Compatibility: The colorimetric readout is rapid and easily automated in microplate format.

Sources

- 1. researchgate.net [researchgate.net]

- 2. N α -acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N α -acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ellman's reagent - Wikipedia [en.wikipedia.org]

- 5. Near-real time determination of BAHD acyl-coenzyme A transferase reaction rates and kinetic parameters using Ellman's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DTNB-Based Quantification of In Vitro Enzymatic N-Terminal Acetyltransferase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High-throughput screening for identification of small molecule inhibitors of histone acetyltransferases using scintillating microplates (FlashPlate) - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Separation of N(5)-Acetyl-L-ornithine from its Isomers

Welcome to our dedicated technical support center for the chromatographic analysis of N(5)-Acetyl-L-ornithine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind method development and optimization, ensuring robust and reliable separations.

Introduction to the Challenge

N(5)-Acetyl-L-ornithine is a key intermediate in the arginine biosynthesis pathway in many organisms. Its accurate quantification and the separation from its structural isomers, such as N(2)-Acetyl-L-ornithine, are critical in various research and pharmaceutical contexts. The primary challenge in their HPLC separation lies in their high polarity and structural similarity, which often leads to poor retention on traditional reversed-phase columns and co-elution of the isomers. This guide will walk you through systematic approaches to overcome these challenges.

Troubleshooting Guide: From Tailing Peaks to Isomer Co-elution

This section addresses specific problems you may encounter during the HPLC separation of N(5)-Acetyl-L-ornithine and its isomers in a question-and-answer format.

Issue 1: Poor or No Retention on a C18 Column

Question: My N(5)-Acetyl-L-ornithine and its isomers are eluting in or near the void volume of my C18 column. How can I increase their retention?

Answer: This is a common issue due to the high polarity of these analytes.[1][2] A standard C18 stationary phase is nonpolar and struggles to retain highly polar compounds.[1] Here’s a systematic approach to increasing retention:

1. Consider an Alternative Chromatographic Mode:

-

Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds.[3][4][5] It utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile.[3][5] The separation is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the stationary phase surface.[5]

-

Ion-Pair Chromatography (IPC): This technique is well-suited for ionic and ionizable compounds.[6][7] An ion-pairing reagent (e.g., trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) for basic compounds) is added to the mobile phase.[6] This reagent forms a neutral ion-pair with the charged analyte, increasing its hydrophobicity and thus its retention on a reversed-phase column.[6][7]

2. Modify Your Reversed-Phase Method:

-

Use a Polar-Embedded or Polar-Endcapped Column: These are modified reversed-phase columns that contain a polar group (e.g., amide or carbamate) embedded within or at the end of the alkyl chain.[2] This modification makes the stationary phase more compatible with highly aqueous mobile phases and can improve the retention of polar analytes.[2]

-

Adjust Mobile Phase pH: The retention of ionizable compounds like N(5)-Acetyl-L-ornithine is highly dependent on the mobile phase pH. By adjusting the pH to suppress the ionization of the analyte, you can increase its hydrophobicity and retention. For these amino acid derivatives, a lower pH (e.g., using formic acid or phosphoric acid) will protonate the carboxyl group, potentially increasing retention.[8]

Issue 2: Co-elution of N(5)-Acetyl-L-ornithine and its N(2)-Acetyl Isomer

Question: I am getting a single peak for what I believe are multiple isomers of acetylated ornithine. How can I resolve them?

Answer: Separating structural isomers is a significant challenge that requires optimizing selectivity. Here are several strategies:

1. Chiral Chromatography:

-

If you are dealing with enantiomers (e.g., N(5)-Acetyl-L-ornithine and N(5)-Acetyl-D-ornithine), a chiral stationary phase (CSP) is necessary for direct separation.[9] CSPs create a chiral environment that allows for differential interaction with the enantiomers.[10] Examples of CSPs include those based on Pirkle-type phases, cyclodextrins, or macrocyclic antibiotics like vancomycin and teicoplanin.[11]

2. Derivatization to Form Diastereomers:

-

An alternative to direct chiral separation is to react your isomeric mixture with a chiral derivatizing agent to form diastereomers.[12][13] Diastereomers have different physical properties and can be separated on a standard, non-chiral stationary phase.[13] A common chiral derivatizing reagent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).

3. Method Optimization for Structural Isomers (e.g., N(5) vs. N(2)):

-

Mobile Phase Composition: Systematically vary the organic modifier (e.g., acetonitrile vs. methanol) and the mobile phase pH. The different positions of the acetyl group will lead to slight differences in pKa and polarity, which can be exploited by changing the pH.

-

Column Chemistry: Experiment with different stationary phases. A phenyl-hexyl column, for instance, offers different selectivity compared to a C18 due to pi-pi interactions. HILIC columns with different functionalities (amide, diol) can also provide unique selectivities for these polar isomers.

Issue 3: Poor Peak Shape (Tailing or Fronting)

Question: My peaks for N(5)-Acetyl-L-ornithine are showing significant tailing. What is the cause and how can I fix it?

Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the sample solvent.[14]

1. Address Secondary Interactions:

-

Cause: Residual, un-endcapped silanol groups on the silica backbone of the stationary phase can interact with basic analytes, causing tailing.

-

Solution:

-

Lower the Mobile Phase pH: Adding a small amount of an acid like formic acid or TFA to the mobile phase can protonate the silanol groups, reducing these unwanted interactions.

-

Use a Base-Deactivated Column: Modern HPLC columns are often "base-deactivated" or "end-capped" to minimize the number of free silanol groups. Ensure you are using such a column.

-

2. Optimize Sample Solvent:

-

Cause: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including fronting.[14]

-

Solution: Whenever possible, dissolve your sample in the initial mobile phase.[15] If the sample has low solubility, use the weakest solvent possible that will still dissolve it.[14]

3. Check for Column Overload:

-

Cause: Injecting too much sample can saturate the stationary phase, leading to broad, tailing, or fronting peaks.

-

Solution: Dilute your sample and inject a smaller volume.

Frequently Asked Questions (FAQs)

Q1: Is derivatization necessary for the analysis of N(5)-Acetyl-L-ornithine?

A1: Not always, but it can be highly beneficial. Derivatization can serve two main purposes:

-

Enhanced Detection: If you are using a UV detector and your analyte has a poor chromophore, derivatization with a UV-active or fluorescent tag can significantly improve sensitivity.[12][16]

-

Improved Separation: As mentioned earlier, derivatization with a chiral reagent can enable the separation of enantiomers on a non-chiral column.[13]

However, with modern detection techniques like mass spectrometry (MS), derivatization is often not required for sensitivity, and HILIC or IPC can provide adequate retention of the underivatized compound.[3]

Q2: What are the best starting conditions for developing a HILIC method for these compounds?

A2: A good starting point for a HILIC method would be:

-

Column: An amide-based HILIC column.

-

Mobile Phase A: Acetonitrile with 0.1% formic acid.

-

Mobile Phase B: Water with 0.1% formic acid.

-

Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B.

-

Detector: Mass Spectrometry (MS) is ideal due to its sensitivity and specificity for underivatized amino acids.[3]

Q3: Can I use the same method for both qualitative and quantitative analysis?

A3: Yes, a well-developed and validated HPLC method can be used for both. For quantitative analysis, you will need to create a calibration curve using standards of known concentrations and likely include an internal standard to account for any variations in sample preparation or injection volume. The method validation should assess parameters like linearity, accuracy, precision, and robustness, following ICH guidelines.[17][18]

Q4: My backpressure is increasing over time. What should I do?

A4: High backpressure is a common issue in HPLC and can be caused by several factors.[19]

-

Blocked Frit: The inlet frit of the column can become blocked with particulate matter from the sample or mobile phase. Try back-flushing the column (disconnect it from the detector first).[19]

-

Column Contamination: Strongly retained compounds from the sample matrix can build up on the column.[14] A proper column wash protocol should be implemented.

-

Precipitation: Buffer salts can precipitate if the organic solvent concentration becomes too high. Ensure your buffer is soluble in the entire mobile phase gradient.

A systematic approach to troubleshooting involves checking the pressure with and without the column in line to isolate the source of the blockage.[19] Using a guard column is also a good preventative measure to protect your analytical column.[14]

Experimental Protocols and Data

Table 1: Starting Conditions for Different HPLC Modes

| Parameter | Reversed-Phase (Ion-Pair) | HILIC | Chiral Separation (Direct) |

| Column | C18, 150 x 4.6 mm, 3.5 µm | Amide, 100 x 3.0 mm, 3 µm | CHIRALPAK® IE, 150 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water | 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0 | Hexane/Ethanol/TFA (80:20:0.1) |

| Mobile Phase B | 0.1% TFA in Acetonitrile | 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0 | N/A (Isocratic) |

| Gradient | 5% to 40% B in 20 min | 0% to 50% B in 15 min | N/A (Isocratic) |

| Flow Rate | 1.0 mL/min | 0.5 mL/min | 1.0 mL/min |

| Temperature | 30 °C | 40 °C | 25 °C |

| Detection | UV at 210 nm or MS | MS | UV at 220 nm |

Workflow for Method Development

Below is a generalized workflow for developing a separation method for N(5)-Acetyl-L-ornithine and its isomers.

Caption: A systematic workflow for HPLC method development.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common HPLC issues.

Sources

- 1. waters.com [waters.com]

- 2. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]